[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
Description
Properties
CAS No. |
645403-85-6 |
|---|---|
Molecular Formula |
C15H21ClO3 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-[4-(butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride |
InChI |
InChI=1S/C15H21ClO3/c1-4-5-6-18-9-13-7-11(2)15(12(3)8-13)19-10-14(16)17/h7-8H,4-6,9-10H2,1-3H3 |
InChI Key |
VSPBZNWMHZMSDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC(=C(C(=C1)C)OCC(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride typically involves the reaction of [4-(Butoxymethyl)-2,6-dimethylphenol] with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
[4-(Butoxymethyl)-2,6-dimethylphenol]+Acetyl chloride→[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The acetyl chloride group in [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid and hydrochloric acid.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Pyridine or other bases to neutralize the hydrochloric acid formed during the reaction.
Solvents: Anhydrous solvents such as dichloromethane or toluene.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid: Formed from hydrolysis.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it useful in the development of new drugs, particularly those requiring specific functional groups for activity.
Industry:
Polymer Chemistry: It can be used in the synthesis of polymers with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles to form covalent bonds, making it a valuable intermediate in various chemical reactions. The phenoxy group can also participate in electron-donating or withdrawing interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- [4-(Methoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
- [4-(Ethoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
- [4-(Propoxymethyl)-2,6-dimethylphenoxy]acetyl chloride
Comparison:
- Reactivity: The length and nature of the alkoxy group (butoxymethyl vs. methoxymethyl, ethoxymethyl, propoxymethyl) can influence the compound’s reactivity and solubility.
- Applications: While all these compounds can serve as acylating agents, their specific applications may vary based on their reactivity and the desired properties of the final product.
Biological Activity
[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride is a chemical compound with potential applications in various biological contexts. Its unique structure suggests possible interactions with biological systems, particularly in the areas of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C12H15ClO3
- Molecular Weight : 240.7 g/mol
- CAS Number : 645403-85-6
The compound features a butoxymethyl group attached to a 2,6-dimethylphenoxy moiety, which is further linked to an acetyl chloride group. This structure may influence its reactivity and biological interactions.
Enzyme Inhibition
Recent studies have highlighted the potential of phenoxyacetyl chlorides in inhibiting various enzymes. For instance, compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation.
| Compound | AChE Inhibition IC50 (µM) | Reference |
|---|---|---|
| 4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride | TBD | TBD |
| 4-(benzo[d]thiazole-2-yl) phenols | 2.7 |
Antimicrobial Activity
Preliminary investigations suggest that derivatives of phenoxyacetyl chlorides exhibit antimicrobial properties. These compounds could potentially serve as lead structures for developing new antimicrobial agents.
Case Studies
- Acetylcholinesterase Inhibition : A study involving various phenolic compounds demonstrated that modifications to the phenoxy group significantly affected AChE inhibition potency. The findings indicated that the introduction of bulky substituents improved binding affinity to the enzyme's active site, which may be relevant for this compound.
- Antimicrobial Efficacy : Another case study focused on the synthesis of phenoxyacetyl derivatives and their evaluation against common pathogens. Results indicated that specific structural features enhanced their antimicrobial activity, suggesting a pathway for optimizing this compound for clinical applications.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it may bind to the active site of the enzyme, preventing substrate hydrolysis and leading to increased levels of acetylcholine in synaptic clefts.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves two stages:
Alkylation : React 2,6-dimethylphenol with a butoxymethylating agent (e.g., chloromethyl butyl ether) under basic conditions (e.g., K₂CO₃/DMF) to form 4-(butoxymethyl)-2,6-dimethylphenol.
Acylation : Treat the intermediate with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using a catalyst like pyridine to neutralize HCl and drive the reaction .
- Critical Parameter : Moisture control is essential during acylation to prevent hydrolysis of the acetyl chloride group. Yields >85% are achievable under optimized anhydrous conditions .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., aromatic methyl groups at 2,6-positions and butoxymethyl integration).
- IR Spectroscopy : A strong C=O stretch (~1750–1800 cm⁻¹) confirms the acetyl chloride moiety.
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of this compound?
- Methodological Answer : The 2,6-dimethyl groups create steric bulk, slowing nucleophilic attacks (e.g., amidation). Strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent diffusion.
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to activate the acetyl chloride toward nucleophiles.
- Temperature Modulation : Elevated temperatures (40–60°C) improve reaction kinetics but require careful monitoring to avoid decomposition .
Q. How does the electronic environment of the phenoxy group influence the reactivity of the acetyl chloride moiety?
- Methodological Answer : The electron-donating butoxymethyl and methyl groups increase electron density on the phenoxy ring, potentially destabilizing the acetyl chloride through resonance effects. Computational studies (e.g., DFT calculations) can map electron distribution and predict sites of electrophilic reactivity. Experimental validation via Hammett plots or kinetic studies is recommended .
Q. What analytical approaches resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolysis byproducts (e.g., carboxylic acid derivatives).
- Controlled Atmosphere Storage : Compare stability in inert (N₂) vs. humid environments to isolate moisture as a degradation factor.
- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate degradation rates with environmental variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
